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Compound of Interest

Compound Name: Bromoacetamido-PEG2-AZD

Cat. No.: B13713421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for

Bromoacetamido-PEG2-AZD, a heterobifunctional linker commonly utilized in the

development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and

proteolysis-targeting chimeras (PROTACs). The synthesis is presented in a modular fashion,

detailing the preparation of key intermediates and their final coupling to yield the target

molecule. This document includes detailed experimental protocols, structured data tables for

easy reference, and visualizations of the synthetic pathways.

Overview of the Synthetic Strategy
The synthesis of Bromoacetamido-PEG2-AZD, with the IUPAC name 3-[2-[2-[(2-

bromoacetyl)amino]ethoxy]ethoxy]-N-[4-[3-oxo-3-(2-oxoazetidin-1-

yl)propyl]phenyl]propanamide, can be conceptually divided into three main stages:

Synthesis of the "AZD" Moiety: Preparation of the core structure, N-[4-[3-oxo-3-(2-

oxoazetidin-1-yl)propyl]phenyl]propanamine.

Synthesis of the Bromoacetamido-PEG2 Linker: Functionalization of a diethylene glycol

(PEG2) spacer with a bromoacetyl group and a terminal carboxylic acid.

Final Coupling Reaction: Amide bond formation between the "AZD" amine and the activated

bromoacetamido-PEG2 linker.
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The overall synthetic workflow is depicted below.
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Caption: Overall synthetic workflow for Bromoacetamido-PEG2-AZD.

Experimental Protocols
Synthesis of the "AZD" Moiety Amine Intermediate
The synthesis of the "AZD" core, N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]propanamine,

is a multi-step process starting from commercially available materials.

Step 1: Synthesis of 3-(4-Aminophenyl)propanoic acid

A plausible route to this intermediate begins with the nitration of 3-phenylpropanoic acid,

followed by the reduction of the nitro group.

Nitration of 3-Phenylpropanoic Acid: 3-Phenylpropanoic acid is treated with a nitrating

mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to introduce a nitro

group at the para position of the phenyl ring, yielding 3-(4-nitrophenyl)propanoic acid.[1]
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Reduction of the Nitro Group: The nitro group of 3-(4-nitrophenyl)propanoic acid is then

reduced to an amine. Common reducing agents for this transformation include catalytic

hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or metal-acid combinations

(e.g., tin or iron in the presence of hydrochloric acid). This step yields 3-(4-

aminophenyl)propanoic acid.

Step 2: Synthesis of 1-(3-Chloropropyl)-2-oxoazetidine

This intermediate provides the azetidinone ring with a reactive handle for subsequent coupling.

The synthesis of 2-oxoazetidine (β-lactam) can be achieved through various methods,

including the [2+2] cycloaddition of a ketene with an imine.

Alkylation of the nitrogen atom of 2-oxoazetidine with a suitable 3-carbon electrophile, such

as 1-bromo-3-chloropropane, in the presence of a base, would yield 1-(3-chloropropyl)-2-

oxoazetidine.

Step 3: Coupling and Final Modification

Amide Bond Formation: 3-(4-Aminophenyl)propanoic acid is coupled with 1-(3-

chloropropyl)-2-oxoazetidine. The carboxylic acid of the former reacts with the secondary

amine formed after potential in-situ reaction, or the chloro group on the latter is displaced by

the aniline nitrogen. A more controlled approach would involve activating the carboxylic acid

of 3-(4-aminophenyl)propanoic acid (e.g., conversion to an acyl chloride or using coupling

agents like HATU) before reacting it with a suitable precursor to the propyl-azetidinone

fragment.

Formation of the Terminal Propanamide: The final propanamide on the phenyl ring is likely

introduced by reacting the aniline derivative with 3-chloropropionyl chloride.[2][3] The

resulting chloro-propanamide can then be converted to the desired structure.

A detailed, step-by-step protocol for a similar amide coupling is provided in the final coupling

section.

Synthesis of Bromoacetamido-PEG2-acid
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The synthesis of the bromoacetamido-PEG2 linker involves the functionalization of a diethylene

glycol derivative. A common strategy employs a protecting group to allow for selective

modification of the two ends of the PEG chain.

Step 1: Synthesis of Boc-NH-PEG2-acid

Commercially available Boc-NH-PEG2-amine can be used as a starting material. The free

amine is then reacted with a suitable dicarboxylic acid anhydride, such as succinic

anhydride, to introduce a terminal carboxylic acid, yielding Boc-NH-PEG2-acid.

Step 2: Bromoacetylation

The Boc-protected amino group of a suitable PEG precursor is reacted with bromoacetyl

bromide or bromoacetic anhydride in the presence of a non-nucleophilic base (e.g.,

diisopropylethylamine, DIPEA) in an aprotic solvent like dichloromethane (DCM) to form the

bromoacetamide.

Step 3: Boc Deprotection

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic

acid (TFA) in DCM, to yield the free amine of the bromoacetamido-PEG linker.[4][5]

Step 4: Final Functionalization to Bromoacetamido-PEG2-acid

The newly deprotected amine can then be reacted to introduce the final carboxylic acid

functionality. Alternatively, starting from a commercially available amino-PEG2-acid, the

amino group can be directly bromoacetylated.

A representative workflow for the linker synthesis is shown below.

Boc-NH-PEG2-amine Bromoacetylation
(Bromoacetyl bromide, DIPEA) Boc-NH-PEG2-bromoacetamide Boc Deprotection

(TFA, DCM) H2N-PEG2-bromoacetamide Functionalization
(e.g., with succinic anhydride) Bromoacetamido-PEG2-acid
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Caption: Plausible synthetic route for Bromoacetamido-PEG2-acid.
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Final Coupling: Synthesis of Bromoacetamido-PEG2-
AZD
The final step involves the formation of an amide bond between the amine of the "AZD" moiety

and the carboxylic acid of the bromoacetamido-PEG2 linker. Amide coupling reagents such as

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) are highly effective for this transformation.

Experimental Protocol:

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g.,

argon or nitrogen), dissolve Bromoacetamido-PEG2-acid (1.0 eq) in a dry aprotic solvent

such as N,N-dimethylformamide (DMF).

Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0

eq) to the solution.

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the

activated ester.

Amine Addition: In a separate flask, dissolve the "AZD" amine intermediate, N-[4-[3-oxo-3-(2-

oxoazetidin-1-yl)propyl]phenyl]propanamine (1.0 eq), in a minimal amount of dry DMF.

Add the solution of the amine to the activated ester mixture dropwise.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of

the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

Work-up and Purification:

Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash

sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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The crude product is then purified by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the

pure Bromoacetamido-PEG2-AZD.

The mechanism of the HATU-mediated amide coupling is illustrated below.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Data Presentation
The following tables summarize the key chemical properties and expected data for the starting

materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

Compound Name Molecular Formula
Molecular Weight (
g/mol )

CAS Number

3-(4-

Nitrophenyl)propanoic

acid

C₉H₉NO₄ 195.17 16642-79-8

3-(4-

Aminophenyl)propanoi

c acid

C₉H₁₁NO₂ 165.19 2393-17-1

Boc-NH-PEG2-acid C₁₂H₂₃NO₆ 277.31 1365655-91-9

Bromoacetamido-

PEG2-Boc-amine
C₁₃H₂₅BrN₂O₄ 369.25 182244-33-3

Bromoacetamido-

PEG2-AZD
C₂₁H₂₈BrN₃O₆ 498.37 2639395-43-8

Table 2: Representative Reaction Parameters
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Reaction Step Key Reagents Solvent Temperature
Typical Yield
(%)

Nitration HNO₃, H₂SO₄ - 0-10 °C 70-85

Nitro Reduction H₂, Pd/C
Methanol/Ethano

l
Room Temp >90

Bromoacetylation
Bromoacetyl

bromide, DIPEA
DCM 0 °C to RT 80-95

Boc Deprotection TFA DCM Room Temp >95

HATU Amide

Coupling
HATU, DIPEA DMF Room Temp 60-85

Note: Yields are estimates based on similar reactions and may vary depending on specific

conditions and scale.

Conclusion
This technical guide outlines a feasible and modular synthetic strategy for the preparation of

Bromoacetamido-PEG2-AZD. The described protocols are based on established chemical

transformations and provide a solid foundation for researchers in the field of bioconjugation and

drug development. Successful synthesis will rely on careful execution of the experimental

procedures, diligent monitoring of reaction progress, and effective purification of intermediates

and the final product. It is recommended that all synthesized compounds be thoroughly

characterized by appropriate analytical techniques, such as NMR spectroscopy and mass

spectrometry, to confirm their identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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